molecular formula C13H19F2N5 B11741440 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11741440
M. Wt: 283.32 g/mol
InChI Key: HURLCMIFFGOCFX-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine is a novel compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups. The unique structural features of this compound make it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings are synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Substitution Reactions: The pyrazole rings are then subjected to substitution reactions to introduce the 2,2-difluoroethyl and propan-2-yl groups. This is achieved using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Coupling Reaction: The substituted pyrazole rings are coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl substituents, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the pyrazole rings, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Preliminary studies suggest that it may exhibit anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound is considered for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to alterations in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-difluoroethyl)-1H-pyrazole
  • 1-(propan-2-yl)-1H-pyrazole
  • 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole
  • 1-(propan-2-yl)-3-methyl-1H-pyrazole

Uniqueness

The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine lies in its dual substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H19F2N5/c1-10(2)20-4-3-12(18-20)7-16-5-11-6-17-19(8-11)9-13(14)15/h3-4,6,8,10,13,16H,5,7,9H2,1-2H3

InChI Key

HURLCMIFFGOCFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNCC2=CN(N=C2)CC(F)F

Origin of Product

United States

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